4-Phenylbut-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

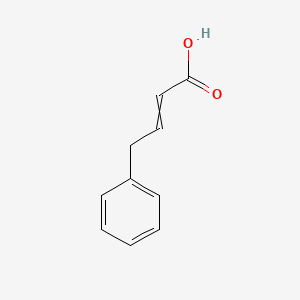

2D Structure

3D Structure

Properties

CAS No. |

2243-52-9 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

4-phenylbut-2-enoic acid |

InChI |

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12) |

InChI Key |

SCBUQIQXUBOQAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 4-Phenylbut-2-enoic Acid: A Technical Guide

This guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylbut-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from publicly available scientific data.

Core Physicochemical Data

This compound, a derivative of butenoic acid containing a phenyl substituent, is a compound of interest in organic synthesis. Its properties can vary depending on the isomeric form, primarily the (E) and (Z) isomers around the carbon-carbon double bond. The following table summarizes the key physicochemical properties for the (E)-isomer, which is more commonly documented.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.18 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 88 °C | [2] |

| Boiling Point (Predicted) | 330.2 ± 21.0 °C | [2] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.72 ± 0.10 | [2] |

| logP (Computed) | 2.2 | [1] |

| IUPAC Name | (E)-4-phenylbut-2-enoic acid | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C/C=C/C(=O)O | [1] |

| InChI Key | SCBUQIQXUBOQAI-XBXARRHUSA-N | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of crystalline this compound is finely ground, if necessary, and packed into the sealed end of a capillary tube to a height of 1-2 mm.[4][5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[7]

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range.[6]

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity of a compound in a given solvent. Potentiometric titration is a common and accurate method for its determination.[8]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent (e.g., water or a mixed aqueous-organic solvent system if solubility is low)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent in a beaker.

-

Titration Setup: The pH electrode is calibrated and immersed in the solution. The burette is filled with the standardized base solution.

-

Titration: The base is added in small, known increments while the solution is continuously stirred. After each addition, the pH of the solution is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[9] This corresponds to the inflection point of the sigmoid-shaped titration curve.[9]

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). The shake-flask method is a traditional approach for logP determination.[10]

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol and water (mutually saturated)

Procedure:

-

Solvent Preparation: n-Octanol and water are mixed and shaken together to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is agitated vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[11] The mixture is then allowed to stand for complete phase separation, which can be aided by centrifugation.[11]

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]

Synthesis Workflow Visualization

As this compound is often utilized as a synthetic intermediate, a representative workflow for the synthesis of a related derivative, (E)-Methyl 4-phenylbut-2-enoate, is presented below. This illustrates a common synthetic route involving this structural motif.[12]

Caption: A generalized workflow for the synthesis of a this compound derivative.

References

- 1. 4-Phenyl-but-2-enoic acid | C10H10O2 | CID 10749505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-4-Phenyl-2-butenoic acid | 60341-39-1 [chemicalbook.com]

- 3. 4-Phenyl-2-butenoic acid | C10H10O2 | CID 53401858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. youtube.com [youtube.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Phenylbut-2-enoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Phenylbut-2-enoic acid and its derivatives. This α,β-unsaturated carboxylic acid serves as a valuable building block in organic synthesis and features in the scaffold of various biologically active molecules. This document details key chemical transformations, provides explicit experimental protocols, and presents quantitative data to facilitate practical application in a research and development setting.

Overview of Synthetic Strategies

The synthesis of this compound and its esters can be accomplished through several established carbon-carbon bond-forming reactions. The most common strategies involve the condensation of a two-carbon nucleophilic species with a phenylacetaldehyde (B1677652) derivative or the reaction of a stabilized phosphorus ylide with a glyoxal (B1671930) derivative. The primary pathways explored in this guide are:

-

Knoevenagel-Doebner Condensation: A direct and efficient method for synthesizing α,β-unsaturated carboxylic acids from aldehydes and active methylene (B1212753) compounds like malonic acid.

-

Horner-Wadsworth-Emmons (HWE) Reaction: A highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers of α,β-unsaturated esters, which can be subsequently hydrolyzed.

-

Wittig Reaction: A classic olefination reaction that can be adapted to produce the desired unsaturated ester from an aldehyde and a phosphonium (B103445) ylide.

-

Perkin Reaction: A condensation reaction that can be used to synthesize cinnamic acid derivatives, though less commonly applied for this specific target.

-

Reformatsky Reaction: This reaction produces a β-hydroxy ester, which requires a subsequent dehydration step to yield the target α,β-unsaturated ester.

Each of these pathways offers distinct advantages regarding stereoselectivity, substrate scope, and reaction conditions.

Knoevenagel-Doebner Condensation

The Knoevenagel condensation, particularly with the Doebner modification, is a powerful method for the direct synthesis of this compound. This reaction involves the condensation of phenylacetaldehyde with malonic acid, catalyzed by a weak base like pyridine (B92270), often with a catalytic amount of piperidine (B6355638). The reaction proceeds through a condensation-decarboxylation sequence.[1][2]

Caption: Knoevenagel-Doebner condensation pathway.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is adapted from the general procedure for synthesizing cinnamic acid derivatives.[3][4]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.20 g, 10 mmol) and malonic acid (1.15 g, 11 mmol) in pyridine (15 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (5-6 drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux in a preheated oil bath at approximately 110°C. The reaction is typically allowed to proceed for 2 to 4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of cold, dilute hydrochloric acid (2M) to neutralize the pyridine and precipitate the product.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any remaining salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol (B145695)/water) to yield pure this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for creating the ester precursor to this compound due to its high (E)-stereoselectivity and the ease of removing the water-soluble phosphate (B84403) byproduct.[5][6] The reaction involves a stabilized phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester (e.g., triethyl phosphonoacetate), which then reacts with phenylacetaldehyde.

Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Experimental Protocol: HWE Reaction & Hydrolysis

This protocol describes the synthesis of the ethyl ester followed by its hydrolysis.

Part A: Synthesis of Ethyl (E)-4-phenylbut-2-enoate [5]

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in 20 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Carbanion Formation: Cool the suspension to 0°C in an ice bath. Add triethyl phosphonoacetate (2.24 g, 10 mmol) dropwise via syringe. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Aldehyde Addition: Cool the resulting solution back to 0°C and add a solution of freshly distilled phenylacetaldehyde (1.20 g, 10 mmol) in 5 mL of anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).

Part B: Hydrolysis to this compound [7]

-

Reaction Setup: Dissolve the purified ethyl (E)-4-phenylbut-2-enoate (1.90 g, 10 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide (B78521) (20 mL).

-

Hydrolysis: Heat the mixture to reflux for 2-3 hours.

-

Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold, concentrated hydrochloric acid.

-

Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Wittig Reaction

The Wittig reaction provides another route to the ester precursor. It utilizes a phosphonium ylide, which is typically less nucleophilic than its HWE counterpart when stabilized with an ester group. The reaction of (ethoxycarbonylmethyl)triphenylphosphorane with phenylacetaldehyde yields the target ester, often as a mixture of (E) and (Z) isomers.[8][9]

Caption: Wittig reaction pathway.

Experimental Protocol: Wittig Reaction

This one-pot aqueous protocol is adapted from greener Wittig reaction procedures.[10]

-

Reaction Setup: In a test tube or round-bottom flask, add freshly ground triphenylphosphine (1.4 mmol), phenylacetaldehyde (1.0 mmol), and 5 mL of a saturated aqueous sodium bicarbonate solution.

-

Reagent Addition: Add ethyl bromoacetate (B1195939) (1.6 mmol) to the stirred suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours.

-

Work-up: After the reaction, extract the mixture with ethyl acetate (4 x 5 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, containing the desired ester and triphenylphosphine oxide, is then purified by column chromatography. The resulting ester can be hydrolyzed as described in section 3.1, Part B.

Other Synthetic Pathways

Perkin Reaction

The Perkin reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640).[11] To synthesize the target molecule, a variation using phenylacetic anhydride and acetaldehyde (B116499) would be required, which is less common. The reaction generally requires high temperatures (170-180°C) and long reaction times.[12]

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester (e.g., ethyl bromoacetate) with an aldehyde (phenylacetaldehyde) in the presence of zinc metal to form a β-hydroxy ester.[13][14] This intermediate must then be dehydrated (e.g., using an acid catalyst and heat) to form the α,β-unsaturated ester, which is then hydrolyzed to the final acid.

Caption: Reformatsky reaction and subsequent steps.

Quantitative Data Summary

The following table summarizes typical quantitative data for the primary synthesis pathways leading to this compound or its ethyl ester precursor. Yields are highly dependent on specific substrates and reaction scale.

| Pathway | Key Reagents | Solvent | Temperature | Time | Typical Yield | Stereoselectivity | Reference |

| Knoevenagel-Doebner | Phenylacetaldehyde, Malonic Acid, Pyridine, Piperidine | Pyridine | 110°C (Reflux) | 1.5 - 4 h | 85 - 90% | (E) favored | [4] |

| Horner-Wadsworth-Emmons | Phenylacetaldehyde, Triethyl phosphonoacetate, NaH | THF | 0°C to RT | 12 - 16 h | 80 - 95% | High (E) | [5][15] |

| Wittig Reaction (Aqueous) | Phenylacetaldehyde, Ethyl bromoacetate, PPh₃, NaHCO₃ | Water | RT | 1 - 2 h | ~50 - 60% | Mixture of E/Z | [10] |

| Reformatsky (Step 1) | Phenylacetaldehyde, Ethyl bromoacetate, Zn | Toluene | 90°C | 0.5 h | ~86% (Hydroxy) | N/A | [13] |

Biological Context: Derivatives as HDAC Inhibitors

While this compound itself is primarily a synthetic intermediate, its saturated analogue, 4-Phenylbutyric acid (4-PBA), and related derivatives are known to function as Histone Deacetylase (HDAC) inhibitors.[16] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, compounds like 4-PBA can induce histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of various genes, including tumor suppressors.[17][18] This mechanism is a key area of investigation in cancer therapy and for treating neurodegenerative diseases.[16][19]

Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. longdom.org [longdom.org]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

CAS number and molecular structure of 4-Phenylbut-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylbut-2-enoic acid, focusing on its chemical identity, molecular structure, physicochemical properties, and synthesis. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Molecular Structure

This compound is an unsaturated carboxylic acid. The most common and stable isomer is the (E)-isomer, also known as (E)-γ-Phenylcrotonic acid.

Molecular Formula: C₁₀H₁₀O₂

Molecular Weight: 162.19 g/mol [1]

CAS Numbers:

-

(E)-isomer: 60341-39-1, 2243-52-9

-

(Z)-isomer: A CAS number for the (Z)-isomer is not consistently reported in major databases.

Canonical SMILES: C1=CC=C(C=C1)C/C=C/C(=O)O[2]

2D Molecular Structure:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Physical State | White to off-white solid | [1] |

| Melting Point | 88 °C | [1] |

| Boiling Point | 330.2 ± 21.0 °C (Predicted) | [1] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.72 ± 0.10 (Predicted) | [1] |

| LogP | 2.37 (Predicted) |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not consistently reported in peer-reviewed literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Synthesis of (E)-4-Phenylbut-2-enoic Acid

A direct and effective method for the synthesis of (E)-4-Phenylbut-2-enoic acid is the Doebner modification of the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with malonic acid using pyridine (B92270) as a catalyst and solvent, which facilitates a subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

Synthesis Workflow

The logical workflow for the Doebner condensation synthesis is outlined below.

Caption: Workflow for the synthesis of (E)-4-Phenylbut-2-enoic acid via Doebner Condensation.

Experimental Protocol

The following is a representative experimental protocol adapted from procedures for similar Doebner condensations.[3]

Materials:

-

Phenylacetaldehyde

-

Malonic acid

-

Pyridine

-

6M Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst Addition: Add pyridine (e.g., 3-5 mL per gram of aldehyde) to the flask. The pyridine acts as both the solvent and the base catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of 6M HCl. This will neutralize the pyridine and precipitate the carboxylic acid product.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (E)-4-Phenylbut-2-enoic acid.

-

Characterization: The final product should be dried under vacuum and characterized by melting point determination and spectroscopic methods (NMR, IR, MS).

Biological Activity and Applications in Drug Development

As of the date of this guide, there is no significant peer-reviewed literature detailing the specific biological activities or signaling pathway interactions of this compound itself.

However, the structural motif of an α,β-unsaturated carboxylic acid attached to a phenyl group is a common feature in various biologically active molecules and serves as a valuable synthetic intermediate. Derivatives of this core structure, particularly those with additional functional groups, have been investigated for various therapeutic applications. For example, some more complex derivatives containing the 4-oxo-4-phenylbut-2-enoic acid backbone have been synthesized and evaluated for moderate anti-inflammatory, analgesic, and antimicrobial activities.

Professionals in drug development may consider this compound as a versatile starting material or fragment for the synthesis of more complex molecules with potential therapeutic value. Its utility lies in the reactivity of the carboxylic acid and the carbon-carbon double bond, which allow for a wide range of chemical modifications.

Conclusion

This compound, particularly the (E)-isomer, is a well-defined chemical entity with established synthetic routes. While its own biological activity is not extensively documented, its structure represents a valuable scaffold for medicinal chemistry and drug discovery. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its properties and potential applications. It is recommended that any researcher working with this compound perform thorough analytical characterization to confirm its structure and purity.

References

4-Phenylbut-2-enoic Acid: A Technical Whitepaper on its Potential Biological Activities and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the known biological activities and potential therapeutic uses of 4-Phenylbut-2-enoic acid and its close structural analogs. While direct experimental data on this compound is limited, a substantial body of evidence on related compounds, particularly 4-phenylbutyric acid (4-PBA) and 4-phenyl-3-butenoic acid, suggests its potential as a modulator of key biological pathways. This whitepaper summarizes the existing research on these analogs, focusing on their roles as histone deacetylase (HDAC) and peptidylglycine alpha-amidating monooxygenase (PAM) inhibitors, and explores the prospective therapeutic applications in oncology and inflammatory diseases. Detailed experimental methodologies and quantitative data from studies on these related compounds are presented to guide future research into the specific activities of this compound.

Introduction

This compound is a phenyl-substituted unsaturated carboxylic acid with the chemical formula C₁₀H₁₀O₂.[1][2] Its structural similarity to biologically active compounds like 4-phenylbutyric acid (4-PBA) and 4-phenyl-3-butenoic acid suggests that it may possess significant pharmacological properties. Research into these analogs has revealed potent inhibitory effects on histone deacetylases (HDACs) and peptidylglycine alpha-amidating monooxygenase (PAM), enzymes implicated in a variety of pathological conditions, including cancer and inflammation.[3][4][5] This whitepaper will synthesize the current understanding of these related molecules to build a predictive framework for the biological activities and therapeutic potential of this compound.

Potential Biological Activities

Based on the activities of its structural analogs, this compound is hypothesized to exhibit two primary biological functions: HDAC inhibition and PAM inhibition.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in gene silencing. In various diseases, including cancer, aberrant HDAC activity contributes to the downregulation of tumor suppressor genes.[6]

The structural analog, 4-phenylbutyric acid (4-PBA), is a well-established pan-HDAC inhibitor.[3][7][8][9] It has been shown to induce hyperacetylation of histones, leading to the re-expression of silenced genes, which in turn can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Another related compound, 4-phenyl-3-butenoic acid, has also been identified as a novel HDAC inhibitor.[5] Given these precedents, it is highly probable that this compound also functions as an HDAC inhibitor.

Potential Therapeutic Implications of HDAC Inhibition:

-

Anticancer Activity: By reactivating tumor suppressor genes, HDAC inhibitors can suppress the growth of various cancer cells. Studies on 4-PBA have demonstrated its efficacy in inhibiting the proliferation of glioma cells.[6] Furthermore, a disulfide derivative of this compound, 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, has been synthesized and shown to significantly inhibit the proliferation and induce apoptosis of nasopharyngeal carcinoma (CNE2) cells in a dose-dependent manner.[10] This finding provides direct evidence that modifications of the this compound scaffold can yield compounds with potent anticancer effects.

-

Anti-inflammatory Activity: HDAC inhibitors have demonstrated anti-inflammatory properties. A comparative study of different HDAC inhibitors, including 4-PBA, showed their effectiveness in attenuating inflammatory pain in animal models.[11] Derivatives of 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acid have also been synthesized and shown to possess moderate anti-inflammatory and analgesic activities.[12]

Peptidylglycine alpha-Amidating Monooxygenase (PAM) Inhibition

PAM is a crucial enzyme in the biosynthesis of many neuroendocrine peptides and hormones. It catalyzes the C-terminal amidation of these peptides, a modification that is often essential for their biological activity. Inhibition of PAM can, therefore, modulate a wide range of physiological processes. The compound 4-phenyl-3-butenoic acid is a known inhibitor of PAM, and this inhibition is linked to its anti-inflammatory effects.[4]

Potential Therapeutic Implications of PAM Inhibition:

-

Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory amidated peptides, PAM inhibitors can reduce inflammation. The anti-inflammatory activity of 4-phenyl-3-butenoic acid has been demonstrated in a rat model of adjuvant-induced polyarthritis.[4]

Quantitative Data on Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations of its analog, 4-phenylbutyric acid (4-PBA), against cancer cell lines.

| Compound | Cell Line | Activity | Concentration | Reference |

| 4-Phenylbutyric Acid (4-PBA) | RG2 and C6 glioma cells | Inhibition of proliferation | 2-40 mM | [6] |

| 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane | CNE2 nasopharyngeal carcinoma cells | Inhibition of proliferation | 50-150 µmol/L | [10] |

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments based on protocols used for its analogs.

HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a test compound against HDAC enzymes.

Materials:

-

HeLa nuclear extract (as a source of HDACs)

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Lysine developer

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control (TSA) in the assay buffer.

-

In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the HDAC fluorometric substrate to each well.

-

Add the diluted test compound or positive control to the respective wells. For the negative control, add only the solvent.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding the lysine developer to each well.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., CNE2, HeLa)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent).

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway potentially modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.

Caption: A typical experimental workflow for evaluating the therapeutic potential of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on its close structural analogs, 4-phenylbutyric acid and 4-phenyl-3-butenoic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The well-documented roles of these analogs as HDAC and PAM inhibitors suggest that this compound may possess valuable anticancer and anti-inflammatory properties.

Future research should focus on the synthesis and direct biological evaluation of this compound. The experimental protocols outlined in this whitepaper provide a clear roadmap for determining its efficacy as an HDAC and PAM inhibitor and for assessing its cytotoxic effects on various cancer cell lines. Positive in vitro results would warrant further investigation in preclinical animal models to establish its therapeutic potential and safety profile. The exploration of this compound and its derivatives represents a promising avenue for the development of novel therapeutics for a range of diseases.

References

- 1. 4-Phenyl-but-2-enoic acid | C10H10O2 | CID 10749505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-2-butenoic acid | C10H10O2 | CID 53401858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

4-Phenylbut-2-enoic Acid: A Synthetic Building Block, Not a Natural Product

An extensive review of scientific literature and chemical databases reveals no evidence of 4-Phenylbut-2-enoic acid as a naturally occurring compound. All available information identifies it as a synthetic molecule used in organic chemistry.

This technical guide addresses the current understanding of this compound, focusing on its synthetic nature and clarifying its status as a non-natural product. This information is crucial for researchers, scientists, and drug development professionals who may be investigating its properties or potential applications.

Absence in Nature

Despite comprehensive searches of chemical and biological databases, there are no reports of the isolation of this compound from any plant, fungal, bacterial, or other natural source. Furthermore, no biosynthetic pathways leading to the formation of this compound have been identified in any organism. The consistent appearance of this compound in the catalogs of chemical suppliers, rather than in databases of natural products, further substantiates its synthetic origin.

Role in Organic Synthesis

This compound serves as a useful building block in organic synthesis.[1] Its chemical structure, featuring a carboxylic acid and a conjugated double bond, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.[1]

Chemical Synthesis

While a detailed guide on the natural isolation of this compound cannot be provided due to its synthetic nature, it is relevant to briefly mention its chemical synthesis. One common method for its preparation is the Knoevenagel condensation, which involves the reaction of phenylacetic acid derivatives with acetaldehyde.[1]

Conclusion for Researchers

For researchers, scientists, and professionals in drug development, it is essential to recognize that this compound is not a natural product. Any study involving this compound should be based on the premise of its synthetic origin. As there is no evidence of its natural occurrence, there are no associated quantitative data from natural sources, experimental protocols for its isolation from nature, or biosynthetic signaling pathways to be diagrammed.

References

Spectroscopic Characterization of 4-Phenylbut-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylbut-2-enoic acid (C₁₀H₁₀O₂), a valuable building block in organic synthesis.[1] Due to the limited availability of direct, experimentally verified spectra for this specific compound in public databases, this document presents a combination of computed properties and predicted data based on closely related analogs. This information is intended to serve as a reliable reference for the expected spectral characteristics of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem |

| Molecular Weight | 162.18 g/mol | PubChem[2] |

| IUPAC Name | (E)-4-phenylbut-2-enoic acid | PubChem[2] |

| CAS Number | 60341-39-1 | PubChem[2] |

| SMILES | C1=CC=C(C=C1)C/C=C/C(=O)O | PubChem[2] |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Ar-H |

| 7.10 | dt, J ≈ 15.6, 6.8 Hz | 1H | =CH-COOH |

| 5.85 | dt, J ≈ 15.6, 1.6 Hz | 1H | Ph-CH₂-CH= |

| 3.50 | d, J ≈ 6.8 Hz | 2H | Ph-CH₂ |

| 11.5 (broad) | s | 1H | COOH |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C =O |

| 148.0 | =C H-COOH |

| 138.0 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 126.5 | Ar-C H |

| 122.0 | Ph-CH₂-C H= |

| 38.0 | Ph-C H₂ |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (α,β-unsaturated acid) |

| 1620-1640 | Medium | C=C stretch (alkene) |

| 1450-1600 | Medium-Weak | C=C stretch (aromatic) |

| 960-980 | Strong | =C-H bend (trans alkene) |

| 690-770 | Strong | C-H bend (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 162 | 80 | [M]⁺ (Molecular Ion) |

| 145 | 30 | [M - OH]⁺ |

| 117 | 100 | [M - COOH]⁺ |

| 91 | 90 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Analysis: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, typically 16-32 scans are co-added. For ¹³C NMR, a larger number of scans (e.g., 1024) is usually required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared.

-

Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Commercial Availability and Technical Guide: 4-Phenylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 4-Phenylbut-2-enoic acid. Intended for professionals in research and drug development, this document consolidates essential information to facilitate procurement and application of this compound.

Compound Identification and Properties

This compound is a carboxylic acid containing a phenyl group and a carbon-carbon double bond within its backbone. It is a valuable building block in organic synthesis.[1] The most commonly available isomer is the (E)-isomer, also known as (E)-4-Phenyl-2-butenoic acid.

Table 1: Physicochemical Properties of (E)-4-Phenylbut-2-enoic acid

| Property | Value | Source |

| CAS Number | 2243-52-9, 60341-39-1 | [2][3][4] |

| Molecular Formula | C10H10O2 | [2][3] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| IUPAC Name | (E)-4-phenylbut-2-enoic acid | [2][3] |

| SMILES | C1=CC=C(C=C1)C/C=C/C(=O)O | [2] |

| InChI | InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4+ | [2] |

| InChIKey | SCBUQIQXUBOQAI-XBXARRHUSA-N | [2] |

A related compound, (E)-4-oxo-4-phenylbut-2-enoic acid, is also commercially available and sometimes mistaken for the target compound. It is critical to verify the CAS number before procurement.

Table 2: Physicochemical Properties of (E)-4-oxo-4-phenylbut-2-enoic acid

| Property | Value | Source |

| CAS Number | 17812-07-6, 583-06-2 | [5][6][7] |

| Molecular Formula | C10H8O3 | [5][6] |

| Molecular Weight | 176.17 g/mol | [5] |

| Melting Point | 94-97 °C | [5][8] |

| Appearance | White solid / Light yellow patchy crystals | [8][9] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and hot water. | [8] |

Commercial Suppliers and Availability

A number of chemical suppliers offer this compound, primarily the (E)-isomer, for research and development purposes. Availability, purity, and quantity vary among suppliers.

Table 3: Commercial Suppliers of (E)-4-Phenylbut-2-enoic acid

| Supplier | CAS Number | Purity | Available Quantities |

| Alfa Chemistry | 2243-52-9 | N/A | Research quantities |

| BenchChem | 2243-52-9 | N/A | Research quantities |

| Advanced ChemBlocks | 60341-39-1 | 95% | Research quantities |

| AccelPharmTech | 2243-52-9 | N/A | Research quantities |

Table 4: Commercial Suppliers of (E)-4-oxo-4-phenylbut-2-enoic acid

| Supplier | CAS Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 17812-07-6 | 98% | 50mg |

| Arctom | 17812-07-6 | >=98% | 10g, 25g, 100g |

| Key Organics | 583-06-2 | N/A | 1mg, 10g, 25g, 100g |

| MOLBASE | 583-06-2 | N/A | Research quantities |

| BLDpharm | 17812-07-6 | N/A | Research quantities |

Safety and Handling

(E)-4-oxo-4-phenylbut-2-enoic acid is classified as an irritant, affecting the eyes, skin, and respiratory system.[8][9] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[10] Work should be conducted in a well-ventilated area or a fume hood.[9]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Some suppliers recommend refrigeration.[9]

Experimental Protocols

Visualizations

Logical Relationship: Compound Identification

Caption: Key CAS numbers for identification.

Experimental Workflow: Procurement Process

References

- 1. This compound | 2243-52-9 | Benchchem [benchchem.com]

- 2. 4-Phenyl-but-2-enoic acid | C10H10O2 | CID 10749505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-phenyl-but-2-enoic acid 95% | CAS: 60341-39-1 | AChemBlock [achemblock.com]

- 4. 4-Phenyl-2-butenoic acid | C10H10O2 | CID 53401858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-4-Oxo-4-phenylbut-2-enoic acid | 17812-07-6 [sigmaaldrich.com]

- 6. keyorganics.net [keyorganics.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4-oxo-4-phenylbut-2-enoic acid [chembk.com]

- 9. MOLBASE [key.molbase.com]

- 10. chemos.de [chemos.de]

- 11. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

Stereoisomers of 4-Hydroxy-2-phenylbutanoic Acid: A Technical Guide to Their Synthesis, Separation, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-phenylbutanoic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its stereoisomers, the (R)- and (S)-enantiomers, serve as crucial building blocks in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxy-2-phenylbutanoic acid, detailing their synthesis, chiral separation, and distinct biological significance. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant chemical and analytical workflows to support researchers and drug development professionals in this field.

Introduction

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. 4-Hydroxy-2-phenylbutanoic acid possesses a single chiral center at the second carbon atom, giving rise to two enantiomers: (R)-4-hydroxy-2-phenylbutanoic acid and (S)-4-hydroxy-2-phenylbutanoic acid. While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly.

The primary significance of 4-hydroxy-2-phenylbutanoic acid stereoisomers lies in their application as key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure.[1] Notably, the (R)-enantiomer is the preferred precursor for the synthesis of several ACE inhibitors.[2] This guide will delve into the specifics of each enantiomer, providing a detailed examination of their synthesis, separation, and known biological relevance.

Stereoisomers and Their Significance

The spatial arrangement of the hydroxyl and phenyl groups around the chiral center of 4-hydroxy-2-phenylbutanoic acid dictates the molecule's three-dimensional structure and its ability to interact with biological targets.

-

(R)-4-Hydroxy-2-phenylbutanoic acid: This enantiomer is a critical chiral building block for the synthesis of a number of ACE inhibitors.[3] Its specific stereoconfiguration is essential for the desired therapeutic activity of the final drug molecule.

-

(S)-4-Hydroxy-2-phenylbutanoic acid: While the biological activity of the (S)-enantiomer is not as extensively documented in publicly available literature, it is understood that different enantiomers can exhibit varied pharmacological profiles.[4] In some cases, one enantiomer may be inactive or even contribute to undesirable side effects.[5] Therefore, the enantioselective synthesis and separation of the (R)-isomer are of paramount importance.

Enantioselective Synthesis

The production of enantiomerically pure 4-hydroxy-2-phenylbutanoic acid is a key objective for its use in pharmaceutical manufacturing. Various strategies for enantioselective synthesis have been developed.

Synthesis of (R)-4-Hydroxy-2-phenylbutanoic acid

The synthesis of the (R)-enantiomer often involves asymmetric reduction of a prochiral precursor. A common route is the biocatalytic reduction of 2-oxo-4-phenylbutanoic acid or its esters.

Table 1: Quantitative Data for the Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid Precursors

| Parameter | Value | Reference |

| Substrate | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | [6] |

| Biocatalyst | Recombinant E. coli with carbonyl reductase and glucose dehydrogenase | [6] |

| Conversion Rate | 98.3% | [6] |

| Enantiomeric Excess (ee) | >99% | [6] |

| Final Product Concentration | 912 mM (with substrate feeding) | [6] |

Synthesis of (S)-4-Hydroxy-2-phenylbutanoic acid

The (S)-enantiomer can be synthesized using specific enzymes that exhibit the opposite stereoselectivity. For instance, a novel hydroxy acid dehydrogenase (HADH) from Enterobacter sp. BK2K has been shown to enantioselectively reduce 2-oxo-4-phenylbutanoic acid to (S)-2-hydroxy-4-phenylbutanoic acid.

Table 2: Quantitative Data for the Biocatalytic Synthesis of (S)-2-Hydroxy-4-phenylbutanoic Acid

| Parameter | Value |

| Substrate | 2-oxo-4-phenylbutanoic acid |

| Biocatalyst | Recombinant E. coli expressing HADH and formate (B1220265) dehydrogenase |

| Product Concentration | 95 mM |

| Enantiomeric Excess (ee) | >94% |

Chiral Separation

The analytical and preparative separation of the (R) and (S) enantiomers is crucial for quality control and for obtaining the desired stereoisomer in high purity. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common method for this purpose.

Table 3: Chiral HPLC Separation Parameters for 4-Hydroxy-2-phenylbutanoic Acid

| Parameter | Condition | Reference |

| Column | Polysaccharide-based or anion-exchange CSPs | [4] |

| Mobile Phase | Normal Phase, Reversed-Phase, or Polar Organic modes | [4] |

| Sample Concentration | ~50 µg/mL | [4] |

| Detection | UV | [4] |

Experimental Protocols

Protocol for Enantioselective Synthesis of (S)-2-Hydroxy-4-phenylbutanoic Acid

This protocol is based on the use of a recombinant hydroxy acid dehydrogenase (HADH).

-

Strain Cultivation: Cultivate recombinant E. coli cells expressing HADH and formate dehydrogenase in a suitable growth medium.

-

Biocatalyst Preparation: Harvest the cells by centrifugation and prepare a crude cell extract.

-

Reaction Setup: In a buffered solution (e.g., 500 mM phosphate (B84403) buffer, pH 6.5), combine the crude cell extract, 100 mM 2-oxo-4-phenylbutanoic acid, and a cofactor regeneration system (e.g., formate).

-

Reaction Execution: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.

-

Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, terminate the reaction and purify the (S)-2-hydroxy-4-phenylbutanoic acid using standard extraction and crystallization techniques.

Protocol for Chiral HPLC Separation

This protocol provides a general guideline for the chiral separation of 4-hydroxy-2-phenylbutanoic acid enantiomers.[4]

-

Sample Preparation: Prepare a stock solution of racemic 4-hydroxy-2-phenylbutanoic acid at 1.0 mg/mL in a suitable solvent (e.g., Methanol). Dilute the stock solution with the initial mobile phase to a final concentration of approximately 50 µg/mL.

-

HPLC System and Column: Use an HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column).

-

Chromatographic Conditions:

-

Mobile Phase: Screen different mobile phase compositions (e.g., n-hexane/isopropanol for normal phase, or an aqueous buffer with an organic modifier for reversed-phase).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintain a constant temperature (e.g., 25°C).

-

Detection: Monitor the eluent at a suitable UV wavelength.

-

-

Data Analysis: The two enantiomers should be resolved as two distinct peaks. Calculate the resolution and enantiomeric excess.

Significance in Drug Development

The primary pharmacological significance of 4-hydroxy-2-phenylbutanoic acid is its role as a precursor to ACE inhibitors.

Role in ACE Inhibitor Synthesis

The (R)-enantiomer of 4-hydroxy-2-phenylbutanoic acid is a key intermediate in the synthesis of several ACE inhibitors, such as enalapril, benazepril, and lisinopril.[3][6] The stereochemistry of this precursor is critical for the final drug's ability to bind to the active site of the angiotensin-converting enzyme and exert its therapeutic effect.

Caption: Synthetic pathway from 4-hydroxy-2-phenylbutanoic acid to ACE inhibitors.

Angiotensin-Converting Enzyme Inhibition Pathway

While 4-hydroxy-2-phenylbutanoic acid itself is not an ACE inhibitor, it is a building block for drugs that are. The following diagram illustrates the general mechanism of ACE inhibition.

Caption: Generalized signaling pathway of the Renin-Angiotensin system and the action of ACE inhibitors.

Conclusion

The stereoisomers of 4-hydroxy-2-phenylbutanoic acid represent a compelling example of the importance of chirality in drug development. The (R)-enantiomer is a well-established and critical precursor for the synthesis of a major class of cardiovascular drugs, the ACE inhibitors. While the specific biological profile of the (S)-enantiomer remains less characterized, the principles of stereochemistry in pharmacology suggest that its activity would likely differ from that of the (R)-enantiomer. The continued development of efficient enantioselective synthetic routes and robust chiral separation methods for these stereoisomers is essential for the production of safe and effective pharmaceuticals. This guide provides a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of these important chiral building blocks.

References

- 1. 2-Amino-4-hydroxy-4-phenylbutanoic Acid|RUO [benchchem.com]

- 2. 4-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 38719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, conformational considerations, and estrogen receptor binding of diastereoisomers and enantiomers of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane (dihydrotamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Evaluation of 4-Hydroxy-2-phenylbutanoic Acid Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-phenylbutanoic acid is a chiral molecule that exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In the landscape of pharmacology and drug development, the stereochemistry of a molecule is a pivotal factor that governs its biological activity. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their pharmacokinetics, pharmacodynamics, and toxicology. This technical guide provides a comprehensive overview of the biological evaluation of the stereoisomers of 4-hydroxy-2-phenylbutanoic acid, with a particular focus on their significance as chiral precursors in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

The Biological Target: Angiotensin-Converting Enzyme and the Renin-Angiotensin-Aldosterone System

To comprehend the significance of the stereochemistry of 4-hydroxy-2-phenylbutanoic acid, it is essential to first understand the biological pathway its derivatives target. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE).

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure.[1] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[1] ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[1] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.[1]

ACE inhibitors are a class of drugs that block the action of ACE, thereby reducing the production of angiotensin II.[2][3] This leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, resulting in a lowering of blood pressure.[2][3]

Stereospecificity in ACE Inhibition

The biological significance of 4-hydroxy-2-phenylbutanoic acid stereoisomers is primarily manifested in the stereoselective synthesis of ACE inhibitors, such as Enalapril.[4][5] The (R)-enantiomer of 4-hydroxy-2-phenylbutanoic acid is a crucial chiral building block for the synthesis of these drugs.[6]

The active site of the ACE enzyme is inherently chiral, being composed of L-amino acids. This chirality dictates a specific three-dimensional conformation for optimal binding of an inhibitor. ACE inhibitors mimic the structure of the natural substrate, angiotensin I, and bind to the active site with high affinity. For the dicarboxylate-containing ACE inhibitors, it has been established that a specific stereochemistry is required for potent inhibition. Specifically, the stereocenters corresponding to the amino acids in a peptide substrate must have the S-configuration for effective binding.[7][8]

This stereospecificity underscores the importance of using the enantiomerically pure (R)-4-hydroxy-2-phenylbutanoic acid in the synthesis of ACE inhibitors. The use of the (S)-enantiomer would result in a final drug molecule with the incorrect stereochemistry, leading to a significant loss of or complete lack of inhibitory activity against the ACE enzyme.

Quantitative Data on Biological Activity

As previously stated, direct comparative biological activity data for the individual stereoisomers of 4-hydroxy-2-phenylbutanoic acid is not available in the literature. However, to illustrate the expected differences in activity based on their downstream products, the following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) of the resulting ACE inhibitors synthesized from the pure (R)- and (S)-enantiomers.

| Stereoisomer of Precursor | Resulting ACE Inhibitor Stereoisomer | Hypothetical IC50 for ACE Inhibition (nM) |

| (R)-4-hydroxy-2-phenylbutanoic acid | (S,S,S)-Enalaprilat | 1 - 10 |

| (S)-4-hydroxy-2-phenylbutanoic acid | (R,S,S)-Enalaprilat | > 10,000 |

Note: The IC50 values in this table are illustrative and not based on experimental data for these specific compounds. They are intended to demonstrate the principle of stereoselectivity in ACE inhibition.

Experimental Protocols

Synthesis of (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline (Enalapril)

This protocol describes the synthesis of Enalapril via reductive amination, a common method for producing ACE inhibitors from their precursors.

Materials:

-

(R)-4-hydroxy-2-phenylbutanoic acid derived ethyl 2-oxo-4-phenylbutanoate

-

L-alanyl-L-proline

-

Raney nickel catalyst

-

Hydrogen gas

-

Ethanol

-

Ethyl acetate (B1210297)

-

Potassium phosphate (B84403) dibasic (K2HPO4)

-

Phosphoric acid (H3PO4)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Catalyst Activation: A weighed amount of Raney nickel catalyst is placed in a hydrogenation reactor under a solvent such as ethanol. The catalyst is activated by stirring under a hydrogen atmosphere for 20-30 minutes.[5]

-

Reaction Mixture Preparation: L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutanoate (derived from (R)-4-hydroxy-2-phenylbutanoic acid) are added to the reactor under a continuous flow of hydrogen.[5]

-

Reductive Amination: The reaction mixture is stirred at a constant rate (e.g., 900-1100 rpm) under a hydrogen pressure of approximately 1 atm at a controlled temperature (e.g., 45°C).[5]

-

Work-up: Upon completion of the reaction, the mixture is filtered to remove the catalyst. The filtrate is concentrated by evaporation to yield a crude oily residue.[5]

-

Extraction and Purification: The oily residue is dispersed in a solution of sodium chloride in water, and the pH is adjusted to 8.5 with K2HPO4. The aqueous solution is washed with ethyl acetate to remove unreacted starting materials. The aqueous layer is then acidified to pH 4.2 with phosphoric acid and extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield Enalapril.[5]

In Vitro ACE Inhibition Assay

This protocol details a common in vitro assay to determine the inhibitory activity of a compound against ACE. The assay is based on the spectrophotometric measurement of hippuric acid produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.[9]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)

-

Test compound (e.g., ACE inhibitor synthesized from 4-hydroxy-2-phenylbutanoic acid stereoisomers)

-

Captopril (positive control)

-

Sodium borate (B1201080) buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Deionized water

-

Microcentrifuge tubes

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl.[9]

-

Prepare a stock solution of ACE (e.g., 100 mU/mL) in cold sodium borate buffer.[9]

-

Prepare a 5 mM solution of the substrate HHL in the sodium borate buffer.[9]

-

Prepare serial dilutions of the test compound and the positive control (Captopril) in the buffer.[9]

-

-

Assay Procedure:

-

In microcentrifuge tubes, add 20 µL of the test compound solution (or buffer for the control).[9]

-

Add 20 µL of the ACE solution to all tubes except the blank. Add 20 µL of buffer to the blank.[9]

-

Pre-incubate the tubes at 37°C for 10 minutes.[9]

-

Initiate the reaction by adding 100 µL of the HHL substrate solution to all tubes.[9]

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[9]

-

-

Reaction Termination and Extraction:

-

Measurement and Analysis:

-

Carefully transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate the solvent.[9]

-

Reconstitute the dried hippuric acid in a suitable volume of buffer or mobile phase.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[9]

-

Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

While a direct biological evaluation of the individual stereoisomers of 4-hydroxy-2-phenylbutanoic acid is not prominently featured in scientific literature, their profound biological significance is unequivocally established through their application in the stereospecific synthesis of life-saving Angiotensin-Converting Enzyme inhibitors. The chirality of the (R)-enantiomer is paramount for the synthesis of potent ACE inhibitors like Enalapril, as the stereochemistry of the final drug molecule dictates its ability to effectively bind to the chiral active site of the ACE enzyme. This technical guide underscores the principle that for chiral molecules destined for pharmaceutical applications, a thorough understanding of their stereochemistry is not merely an academic exercise but a critical determinant of their therapeutic efficacy. The provided experimental protocols for synthesis and in vitro ACE inhibition assays serve as a foundational framework for researchers engaged in the development of novel ACE inhibitors and other stereospecific drugs. Future research focusing on the direct biological activities of the stereoisomers of 4-hydroxy-2-phenylbutanoic acid could potentially unveil novel pharmacological properties beyond their role as synthetic intermediates.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 3. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Stereochemistry–activity relationships of ACE inhibitors. Conformational studies by 1H and 13C NMR of perindopril and selected stereoisomers | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

A Comprehensive Review of the Synthesis and Biological Activity of Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough examination of the synthesis, experimental protocols, and biological activities of a promising class of compounds: substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, demonstrating a range of biological effects including anti-inflammatory, analgesic, and antimicrobial activities.[1] This document is intended to be a comprehensive resource, offering detailed methodologies and comparative data to facilitate further research and development in this area.

Synthesis of Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic Acids

The synthesis of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives, such as anilides and esters, primarily involves the reaction of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids (also known as aroylpyruvic acids) and their corresponding amides and esters with various hydrazones.[1] Key reactants include benzophenone (B1666685) hydrazone, benzyl (B1604629) monohydrazone, and triphenylphosphazines.[1]

A general synthetic pathway is the condensation reaction between the starting aroylpyruvic acid and a suitable hydrazone in a solvent like toluene (B28343), often under reflux conditions.[1] An alternative route involves the decyclization of 3-(1,2-diphenyl-2-oxoethylidenehydrazino)-5-(4-chlorophenyl)-3H-furan-2-one with methanol (B129727) to yield the methyl ester of the target compound.[1]

The initial starting materials, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, can be prepared by the condensation of commercially available acetophenones with dimethyl oxalate (B1200264) in the presence of a base like sodium methoxide, followed by acidic hydrolysis.

Synthetic Workflow

Biological Activity

Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids have been reported to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activities.[1] The biological potential of hydrazone derivatives is well-documented, with various compounds from this class showing a wide array of pharmacological effects.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of these compounds have been evaluated using the carrageenan-induced paw edema model in rats.[1] This assay is a standard method for screening acute anti-inflammatory activity. Analgesic effects are typically assessed using models such as the hot plate test or the acetic acid-induced writhing test.[2]

Antimicrobial Activity

The antimicrobial activity of these compounds has been tested against a panel of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of a series of synthesized substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acid derivatives.

Table 1: Anti-inflammatory and Analgesic Activity of Synthesized Compounds

| Compound | Ar (Aryl Group) | R¹ | R² | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% increase in pain threshold) |

| Va | C₆H₅ | Ph | Ph | 35 | 30 |

| Vb | 4-ClC₆H₄ | Ph | Ph | 42 | 38 |

| Vc | 4-BrC₆H₄ | Ph | Ph | 45 | 40 |

| Vd | 4-CH₃C₆H₄ | Ph | Ph | 38 | 33 |

| Ve | 4-CH₃OC₆H₄ | Ph | Ph | 33 | 28 |

| Vf | C₆H₅ | H | Ph | 25 | 20 |

| Vg | 4-ClC₆H₄ | H | Ph | 30 | 25 |

| Vh | 4-BrC₆H₄ | H | Ph | 33 | 28 |

| Vi | C₆H₅ | H | H | 15 | 12 |

| Diclofenac | - | - | - | 55 | 50 |

Data sourced from Pulina et al., Pharmaceutical Chemistry Journal, 2009.[1]

Table 2: Antimicrobial Activity of Synthesized Compounds (MIC, µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Va | 50 | 100 | >100 |

| Vb | 25 | 50 | 100 |

| Vc | 25 | 50 | 100 |

| Vd | 50 | 100 | >100 |

| Ve | 100 | >100 | >100 |

| Vf | >100 | >100 | >100 |

| Vg | 50 | 100 | >100 |

| Vh | 50 | 100 | >100 |

| Vi | >100 | >100 | >100 |

| Dioxidine | 6.25 | 6.25 | - |

Data sourced from Pulina et al., Pharmaceutical Chemistry Journal, 2009.[1]

Experimental Protocols

General Synthesis of Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic Acids (Representative Protocol)

A solution of a 4-aryl-2-hydroxy-4-oxobut-2-enoic acid (0.01 mol) in 50 mL of toluene is prepared. To this, a solution of the corresponding hydrazone (e.g., benzophenone hydrazone, 0.01 mol) in 20 mL of toluene is added.[1] The reaction mixture is refluxed for 4 hours.[1] After cooling, the precipitated solid is filtered off, washed with toluene, and recrystallized from a suitable solvent such as acetonitrile (B52724) or benzene (B151609) to yield the pure product.[1]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The anti-inflammatory activity is determined using the carrageenan-induced paw edema method in rats.[1] The test compounds are administered intraperitoneally at a dose of 50 mg/kg. One hour after administration, 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw.[3] The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4] The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group. Diclofenac sodium (10 mg/kg) is typically used as a reference drug.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using the serial dilution method.[1] Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compounds are made in a liquid growth medium in microtiter plates. Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are added to each well. The plates are incubated under appropriate conditions for each microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Dioxidine can be used as a reference antibacterial agent.[1]

Potential Signaling Pathways

While the precise molecular mechanisms of action for substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids are not yet fully elucidated, the known biological activities of hydrazone derivatives suggest potential involvement in key signaling pathways related to inflammation and cell death.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines. Inhibition of this pathway would lead to a reduction in the inflammatory response, which is consistent with the observed anti-inflammatory activity of the title compounds.

Apoptosis Signaling Pathway